

asymmetric dihydroxylation using Diethyl D-(-)tartrate derivatives

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Compound of Interest					
Compound Name:	Diethyl D-(-)-tartrate				
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Application Notes: Asymmetric Dihydroxylation

Introduction

Asymmetric dihydroxylation (AD) is a powerful method in organic synthesis for the enantioselective conversion of prochiral alkenes into chiral vicinal diols. While the query specifically mentions **diethyl D-(-)-tartrate** derivatives, it is important to clarify that the Sharpless Asymmetric Dihydroxylation, the most prominent and widely used method, employs derivatives of cinchona alkaloids, such as dihydroquinidine (DHQD) and dihydroquinine (DHQ), as chiral ligands.[1][2][3] Diethyl tartrate derivatives are famously used as chiral ligands in the Sharpless Asymmetric Epoxidation, a distinct transformation that converts allylic alcohols to epoxy alcohols.[4]

This document will focus on the Sharpless Asymmetric Dihydroxylation, utilizing the established cinchona alkaloid-based ligands, which are commercially available in pre-packaged mixtures known as AD-mix.[1][3]

Reaction Principle

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to stereoselectively hydroxylate an alkene. A stoichiometric co-oxidant is required to regenerate the OsO₄ in the catalytic cycle, making the process viable with only a small amount of the toxic and expensive osmium reagent.[1][3][5] The choice of the chiral ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine

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(DHQD), dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol.[1][2]

Key Components of the Reaction

- Osmium Catalyst: Typically OsO4 or K2OsO2(OH)4 is used in catalytic amounts.[1][6]
- Chiral Ligand: Phthalazine (PHAL) ethers of dihydroquinidine ((DHQD)₂PHAL) or dihydroquinine ((DHQ)₂PHAL) are the most effective ligands.[2][3][7]
- Co-oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is the most common and effective co-oxidant, particularly for achieving high enantioselectivity.[1][8] N-methylmorpholine N-oxide (NMO) can also be used.[3]
- Additive: Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate, which can improve the reaction rate and efficiency, especially for non-terminal alkenes.[1][5]
- Buffer: Potassium carbonate (K₂CO₃) is used to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[3][6]

These components are commercially available as convenient, pre-mixed formulations called AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL).[1][3]

Mechanism and Stereoselectivity

The reaction proceeds through a catalytic cycle. The chiral ligand first coordinates to the osmium tetroxide. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][3] This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium species. The co-oxidant regenerates the osmium(VIII) tetroxide, allowing the cycle to continue.[1]

The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. For an alkene with substituents classified by size (L = large, M = medium, S = small), AD-mix- β (with (DHQD)₂PHAL) delivers the hydroxyl groups to the "top face" of the double bond when drawn in the standard orientation, while AD-mix- α (with (DHQ)₂PHAL) delivers them to the "bottom face".[2][7]



Applications in Synthesis

The Sharpless AD reaction is widely used in the synthesis of complex molecules and natural products where stereocontrol is crucial.[2][9] Chiral diols are versatile intermediates that can be further transformed into a variety of functional groups.

- Natural Product Synthesis: The reaction has been a key step in the total synthesis of numerous natural products, including alkaloids, lactones, and amino acids.[2][9] For example, it was used in the total synthesis of chelonin B and zephyranthine.[2][9]
- Drug Development: The ability to create stereochemically defined diols is critical in medicinal chemistry, where the chirality of a molecule often dictates its biological activity.

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excesses (ee) achieved in Sharpless Asymmetric Dihydroxylation for various substrates.



Substrate	Reagent	Yield (%)	Enantiomeric Excess (ee %)	Reference
α,β-Unsaturated Ester	AD-mix-β	89.9	98	[2]
Alkene (in Zephyranthine synthesis)	AD-mix-β	67	- (7.2:1 dr)	[9]
α,β-Unsaturated Ketone (in Ascospiroketal B synthesis)	AD-mix	65	-	[10]
trans-p-menth-3- ene-1,2,8-triol precursor	AD-mix-α	76	54.5	[9]
trans-p-menth-3- ene-1,2,8-triol precursor	AD-mix-β	91	59.4	[9]

Protocols

General Protocol for Asymmetric Dihydroxylation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- AD-mix- α or AD-mix- β (1.4 g per 1 mmol of alkene)
- tert-Butanol (5 mL per 1 mmol of alkene)
- Water (5 mL per 1 mmol of alkene)
- Alkene (1 mmol)
- Sodium sulfite (Na₂SO₃) (1.5 g per 1 mmol of alkene)

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- · Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Round-bottomed flask
- Stir bar
- Ice bath

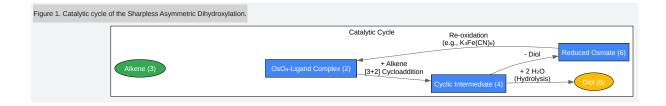
Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
- Dissolving the Reagent: Add the appropriate AD-mix (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the mixture separates into two clear phases (the lower aqueous phase should be bright yellow).[6]
- Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate.
- Substrate Addition: Add the alkene (1 mmol) to the cooled, stirring mixture.
- Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored
 by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 The reaction is typically complete within 6-24 hours. The color of the aqueous layer may
 change from yellow to orange-brown.
- Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
- Extraction: Add ethyl acetate to the reaction mixture. The layers should be separated. If an emulsion forms, add more ethyl acetate. Extract the aqueous layer with ethyl acetate (3 times).
- Drying and Concentration: Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.



• Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the pure chiral diol.

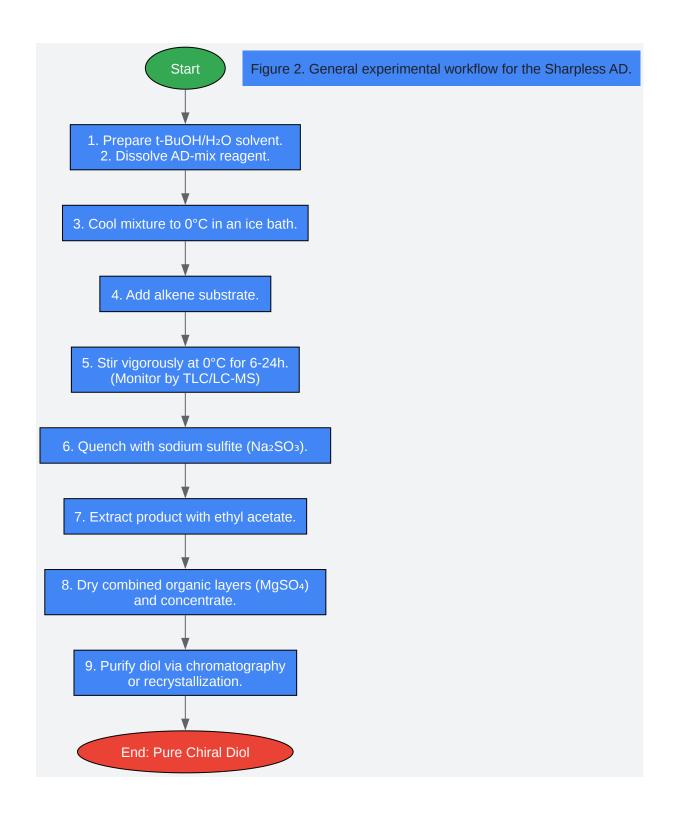
Diagrams



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Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.





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Caption: Figure 2. General experimental workflow for the Sharpless AD.



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References

- 1. Sharpless asymmetric dihydroxylation Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. york.ac.uk [york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Untitled Document [ursula.chem.yale.edu]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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